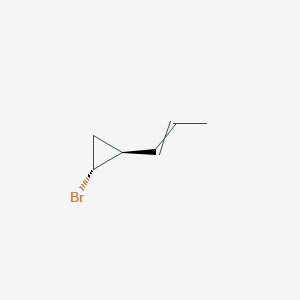
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromine atom and a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane typically involves the bromination of a suitable cyclopropane precursor. One common method is the addition of bromine to a cyclopropane derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The prop-1-en-1-yl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2, Cl2) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide yield alcohols, while addition reactions with hydrogen halides produce halogenated cyclopropane derivatives.
Scientific Research Applications
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane involves its interaction with specific molecular targets. The bromine atom and the prop-1-en-1-yl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Chloro-2-(prop-1-en-1-yl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(1R,2S)-1-Iodo-2-(prop-1-en-1-yl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(1R,2S)-1-Fluoro-2-(prop-1-en-1-yl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1R,2S)-1-Bromo-2-(prop-1-en-1-yl)cyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
64434-67-9 |
|---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
IUPAC Name |
(1R,2S)-1-bromo-2-prop-1-enylcyclopropane |
InChI |
InChI=1S/C6H9Br/c1-2-3-5-4-6(5)7/h2-3,5-6H,4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
UTHRSXQXNUNOIC-PHDIDXHHSA-N |
Isomeric SMILES |
CC=C[C@@H]1C[C@H]1Br |
Canonical SMILES |
CC=CC1CC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















